molecular formula C14H9BrN2O B180108 1-Benzoyl-6-bromo-7-azaindole CAS No. 143468-12-6

1-Benzoyl-6-bromo-7-azaindole

Cat. No.: B180108
CAS No.: 143468-12-6
M. Wt: 301.14 g/mol
InChI Key: KYNMLVATSZKHBD-UHFFFAOYSA-N
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Description

1-Benzoyl-6-bromo-7-azaindole is a heterocyclic compound with the molecular formula C14H9BrN2O and a molecular weight of 301.14 g/mol . It is a derivative of 7-azaindole, which is a nitrogen-containing analog of indole. This compound is of interest in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzoyl-6-bromo-7-azaindole can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses 6-bromo-1H-pyrrolo[2,3-b]pyridine and phenylboronic acid as starting materials. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-6-bromo-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate reactants.

    Solvents: Organic solvents like dimethylformamide or tetrahydrofuran are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of substituted azaindoles.

Scientific Research Applications

1-Benzoyl-6-bromo-7-azaindole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzoyl-6-bromo-7-azaindole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

1-Benzoyl-6-bromo-7-azaindole can be compared with other azaindole derivatives, such as:

    1-Benzoyl-7-azaindole: Lacks the bromine atom at the 6-position.

    6-Bromo-7-azaindole: Lacks the benzoyl group at the 1-position.

    7-Azaindole: The parent compound without any substituents.

The presence of both the benzoyl and bromine groups in this compound makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(6-bromopyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-7-6-10-8-9-17(13(10)16-12)14(18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNMLVATSZKHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566958
Record name (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143468-12-6
Record name (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis was performed with reference to the known literature (International Patent Publication WO2008/080015). A solution of 7-aza-1H-indole-N-oxide (1.0 g, 7.5 mmol) in benzene (80 mL) was slowly added with a solution of benzoyl bromide (3.4 g, 19 mmol) and hexamethyldisilazane (1.3 g, 8.3 mmol) in benzene (40 mL) under an argon atmosphere, and then the mixture was stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate, and the organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (1.27 g, 56%).
Name
7-aza-1H-indole-N-oxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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